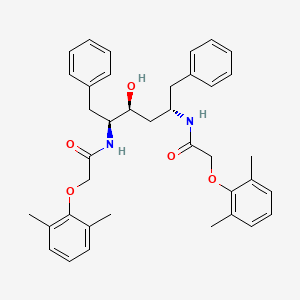

Lopinavir diamide

Descripción general

Descripción

Lopinavir is an HIV-1 protease inhibitor used in combination with ritonavir to treat human immunodeficiency virus (HIV) infection . It is chemically derived from ritonavir and belongs to the amphetamines and in a dicarboxylic acid diamide class . It is marketed and administered exclusively in combination with ritonavir due to lopinavir’s poor oral bioavailability and extensive biotransformation .

Synthesis Analysis

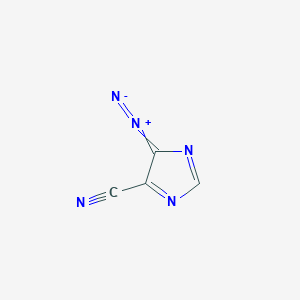

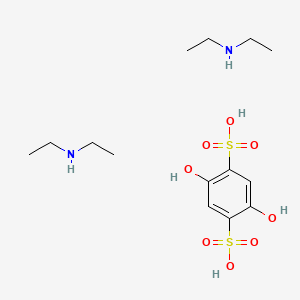

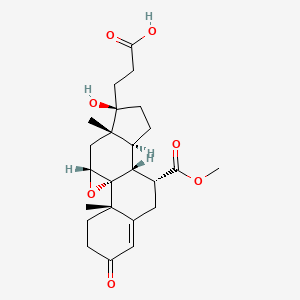

During the manufacturing process of lopinavir, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described in the study .Molecular Structure Analysis

The molecular formula of Lopinavir is C37H48N4O5 . It has an average mass of 628.801 Da and a monoisotopic mass of 628.362488 Da .Chemical Reactions Analysis

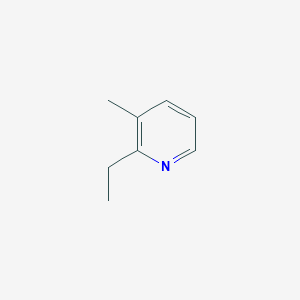

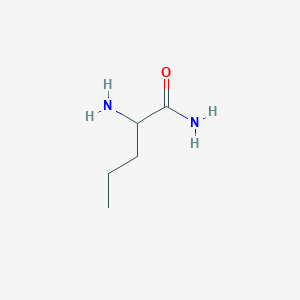

The synthetic scheme of lopinavir diamide impurity involves the use of ammonium formate, palladium on charcoal, methanol, and (2,6-dimethylphenoxy)acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Lopinavir were evaluated using powder X-ray diffraction (PXRD), Fourier transform-infrared (FT-IR), and differential scanning calorimetry (DSC) . The flowability of the powder was measured using its density and angle of repose .Aplicaciones Científicas De Investigación

Antiviral Activity Against COVID-19 and Other Coronaviruses

Lopinavir diamide has been studied for its antiviral properties against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Although evidence remains scarce and of low quality, some studies have explored its use in inhibiting viral replication . Further research is needed to determine its efficacy in treating COVID-19.

Middle Eastern Respiratory Syndrome (MERS) and Severe Acute Respiratory Syndrome (SARS)

Lopinavir/ritonavir (LPV/r) combination therapy has demonstrated antiviral activity against MERS and SARS coronaviruses in both in vitro and clinical studies . Its potential role in managing these infections warrants further investigation.

Mecanismo De Acción

Target of Action

Lopinavir diamide, also known as TS-97, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral therapy . Additionally, it has been suggested that lopinavir may also inhibit the action of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 .

Mode of Action

Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold itself cannot be cleaved, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles . In the case of SARS-CoV-2, it is suggested that lopinavir may inhibit the action of 3CLpro, disrupting the process of viral replication and release from host cells .

Biochemical Pathways

The primary biochemical pathway affected by lopinavir is the HIV-1 protease pathway . By inhibiting the HIV-1 protease enzyme, lopinavir prevents the cleavage of the Gag-Pol polyprotein, which is necessary for the maturation of the virus . This results in the production of immature, non-infectious viral particles .

Pharmacokinetics

Lopinavir is administered in combination with ritonavir due to its poor oral bioavailability and extensive biotransformation . Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration “boosts” lopinavir exposure and improves antiviral activity . The pharmacokinetics of lopinavir show a moderate duration of action, necessitating once or twice daily dosing .

Result of Action

The primary result of lopinavir’s action is the inhibition of HIV-1 replication . By preventing the activity of the HIV-1 protease enzyme, lopinavir disrupts the viral lifecycle, leading to the production of immature, non-infectious viral particles . This helps to control the spread of the virus within the body, slowing the progression of the disease.

Action Environment

The action of lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug interactions . Lopinavir, like other protease inhibitors, has a propensity for participating in drug interactions, so caution is advised when administering lopinavir to patients maintained on other medications . Furthermore, the patient’s overall health status, including liver function, can impact the metabolism and effectiveness of lopinavir .

Direcciones Futuras

Lopinavir is currently being studied in several ongoing clinical studies for the treatment of coronavirus disease 2019 (COVID-19) either alone or with other medications . Despite the controversial results of an important randomized clinical trial, clinicians should not abandon the use of Lopinavir for the treatment of COVID-19 .

Propiedades

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O5/c1-26-13-11-14-27(2)37(26)44-24-35(42)39-32(21-30-17-7-5-8-18-30)23-34(41)33(22-31-19-9-6-10-20-31)40-36(43)25-45-38-28(3)15-12-16-29(38)4/h5-20,32-34,41H,21-25H2,1-4H3,(H,39,42)(H,40,43)/t32-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGYWFIAIGBFSD-AFEGWXKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lopinavir diamide | |

CAS RN |

667904-94-1 | |

| Record name | Lopinavir impurity, lopinavir diamide- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667904941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TS-97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6214X5CP9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

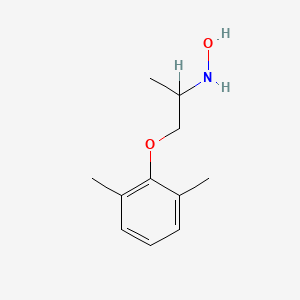

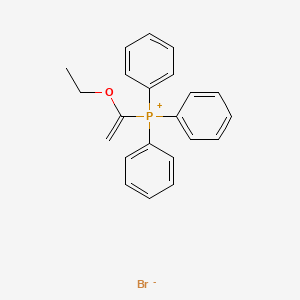

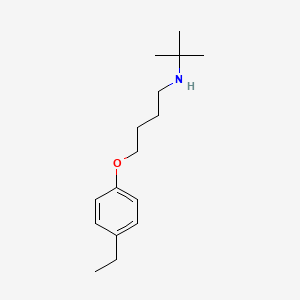

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

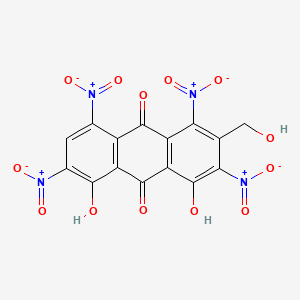

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)

![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)

![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)